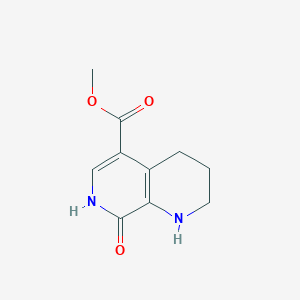

![molecular formula C22H18N4O3S2 B2815760 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-60-1](/img/structure/B2815760.png)

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the literature, similar compounds have been synthesized under various conditions. For instance, amides and esters containing furan rings have been synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Pyridine derivatives, such as the furan-based amide compound you’ve mentioned, play a crucial role in medicinal chemistry. Let’s explore some specific applications:

Analgesic and Anti-Inflammatory Activity: Amide derivatives have been investigated for their potential as analgesics and anti-inflammatory agents . Their unique properties make them promising candidates for drug development.

Antibacterial Inhibitors: Amide compounds have shown promise as antibacterial inhibitors of tRNA synthesis . Their activity against bacterial targets makes them valuable in combating infections.

Potential for Alzheimer’s Disease: Amides have received attention due to their potential in Alzheimer’s disease research . Researchers explore their effects on neurodegenerative pathways.

Antiviral Properties

Furan derivatives, including the compound you’ve mentioned, exhibit antiviral activity. For instance:

- H5N1 Virus Inhibition : The compound 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide has micromolar potency against the H5N1 virus . Understanding its mechanism of action can aid in antiviral drug development.

Voltage-Dependent Channel Blockers

Certain furan-based amides have demonstrated potent activity as voltage-dependent blockers of the human Nav1.8 channel . These compounds could be explored further for pain management and neurological disorders.

Green Chemistry and Sustainable Materials

Furan itself is a key material in sustainable development. Derived from furfural (obtained from biomass feedstock), furan is environmentally friendly and finds applications in various fields:

Pharmaceuticals: Furan derivatives contribute to pharmaceutical production . Their green synthesis and biocompatibility make them attractive for drug formulations.

Resins and Lacquers: Furan-based materials are used in resins and lacquers, providing eco-friendly alternatives to conventional products .

Biological Activities

Furfural derivatives, including furan-based amides, exhibit diverse biological activities:

Antimicrobial and Antioxidant Properties: These compounds have been studied for their antimicrobial, antioxidant, and antitumor effects . Their potential as active ingredients in medicine and plant protection is noteworthy.

Antihistaminic and Fungicidal Activities: Furan derivatives have also shown antihistaminic and fungicidal properties . Researchers continue to explore their applications.

Computational Studies and Molecular Docking

To gain deeper insights, computational methods play a crucial role:

Density Functional Theory (DFT): Researchers use DFT calculations to understand the global reactivity and charge transfer properties of compounds like the furan-based amide .

Molecular Docking: By studying the binding interactions with specific molecular targets (e.g., c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase), researchers assess the compound’s potential therapeutic effects .

Propriétés

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S2/c27-19(23-13-18-7-4-12-29-18)14-30-22-26-25-21(31-22)24-20(28)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTBJNBBIHYGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,6-Trimethyl-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2815679.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)

![tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2815685.png)

![2-[(4-Bromophenyl)sulfanyl]-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2815686.png)

![3-Cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2815693.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)

![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)